molecular formula C17H13ClN4S B1337046 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride CAS No. 38800-20-3

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Cat. No. B1337046
CAS RN: 38800-20-3
M. Wt: 340.8 g/mol
InChI Key: RLHVMOZOYHDIGV-UHFFFAOYSA-M
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Description

Evaluation of Antifungal Susceptibility

2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride has been evaluated for its efficacy in a colorimetric antifungal susceptibility test. The test involved 24 strains of Candida species and showed promising results, with minimal inhibitory concentrations (MICs) for ketoconazole and itraconazole being within two dilutions of those obtained by the standard method. This indicates the potential of this compound in antifungal testing .

Synthesis Analysis

The synthesis of a related compound, triphenyl tetrazolium (TPT), was achieved through a cation exchange reaction involving phenobarbital and triphenyl tetrazolium chloride in deionized water. The reaction produced colorless crystals suitable for X-ray structural analysis, which revealed the compound's crystallization in the monoclinic space group. Density functional theory (DFT) calculations were used to study the molecular association structure in the solution, providing insights into the synthesis process and molecular interactions .

Molecular Structure Analysis

The molecular structure of the synthesized compound was analyzed using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group with specific cell dimensions. The intermolecular hydrogen bond interactions were studied using atoms in molecule (AIM) analysis, reduced density gradient (RDG) methods, and the non-covalent interaction (NCI) index method. The molecular electrostatic potential (MEP) surfaces were also analyzed to identify electrophilic and nucleophilic centers .

Chemical Reactions Analysis

2,3,5-Triphenyl-tetrazolium chloride undergoes radiation-chemical reactions, forming intermediate tetrazolium radicals under both oxidizing and reducing conditions. In reducing conditions, the formation of formazan and its dimer, diformazan, was observed. These reactions have practical applications, such as in dosimetry, where a polyvinyl-alcohol-based film containing the compound can measure radiation doses .

Physical and Chemical Properties Analysis

The resistance to reduction of 2,3,5-triphenyl-2H-tetrazolium chloride varies in the presence of different polyelectrolytes. Studies involving diafiltration, (1)H NMR, and UV-vis spectroscopies have shown different dissociation constants and spectroscopical differences when the compound interacts with polyelectrolytes. Dynamic light scattering (DLS) indicated a higher tendency for intermolecular aggregation in certain polyelectrolyte complexes, suggesting the formation of hydrophobic ion pairs .

Case Studies and Applications

The compound has been preliminarily assessed as a seed germination indicator for various crops, showing results as reliable as actual germination tests. This application demonstrates the versatility of the compound beyond its chemical properties, providing a practical tool for agricultural studies .

properties

IUPAC Name

2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHVMOZOYHDIGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride in resource-limited settings?

A1: The research highlights two key advantages of using 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride in resource-limited settings:

  • Eliminates the need for centrifugation: Traditional tuberculosis testing requires sputum centrifugation, which necessitates centrifuges. These machines can be expensive, require maintenance, and pose a biohazard risk. The use of 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride in conjunction with filtration eliminates this requirement, making the process simpler and safer. []
  • Reduces workload: By enabling naked-eye detection of bacterial growth, 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride removes the need for repeated microscopic screening of the cultures. This simplification saves significant time and labor for healthcare workers in settings where resources are stretched thin. []

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